[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate
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Overview
Description
The compound “[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate” is a chemical compound . Unfortunately, there isn’t much specific information available about this compound.
Molecular Structure Analysis
The compound contains several functional groups, including a pyrazole ring, a sulfonyl group, a trifluoromethyl group, and an acetate group . The trifluoromethyl group is a functional group that has the formula -CF3 .Physical and Chemical Properties Analysis
Unfortunately, there isn’t any specific information available about the physical and chemical properties of this compound .Scientific Research Applications
Heterocyclic Chemistry and Precursors for Organic Synthesis
Research has demonstrated that heterocyclic compounds related to [5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate serve as precursors for the synthesis of a wide range of organic molecules. For instance, heterocyclic fused 2,5-dihydrothiophene S,S-dioxides have been synthesized and identified as intermediates for generating heterocyclic o-quinodimethanes, which are valuable in the construction of complex organic structures (Chaloner et al., 1992).
Biological Evaluation and Drug Discovery
In the realm of drug discovery, derivatives of pyrazole sulfonamides, akin to the specified compound, have been synthesized and evaluated for their biological activities. This includes exploring their potential as cyclooxygenase-2 (COX-2) inhibitors, which are significant in developing treatments for inflammation and cancer. For example, celecoxib, a well-known COX-2 inhibitor, falls within this category of compounds, highlighting the importance of such molecules in medicinal chemistry (Penning et al., 1997).
Antiviral and Antimicrobial Applications
Compounds structurally related to this compound have been investigated for their antiviral and antimicrobial properties. Notably, certain sulfonamide derivatives have shown efficacy against tobacco mosaic virus, indicating their potential in antiviral research (Chen et al., 2010).
Material Science and Molecular Docking
In material science and molecular docking studies, derivatives of the compound have been utilized to understand interactions with biological targets such as enzymes. Docking studies help in elucidating the mode of action of these compounds at the molecular level, providing insights into their potential therapeutic applications (Al-Hourani et al., 2015).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors
Mode of Action
Once the compound binds to its target, it could induce a conformational change in the target protein, altering its function .
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For instance, if the target was an enzyme, the compound could inhibit or enhance the enzyme’s activity, affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and metabolism could affect how much of the compound reaches its target .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and pathway affected. This could range from changes in gene expression to alterations in cellular signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
[5-(4-chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClF3N2O4S/c1-8(21)24-7-11-12(14(16,17)18)19-20(2)13(11)25(22,23)10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAPZSXYGSPGICU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClF3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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